4-Phenethylpiperidine

Description

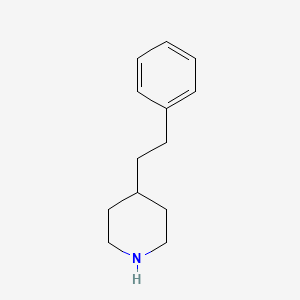

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTPSTRUUZKFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402127 | |

| Record name | 4-phenethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24152-41-8 | |

| Record name | 4-phenethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-phenylethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 4-Phenethylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 4-phenethylpiperidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing high-affinity ligands for a variety of biological targets. Initially rising to prominence with the synthesis of the potent opioid analgesic fentanyl, the versatility of this scaffold has since been exploited to develop a diverse array of biologically active compounds. This guide provides a comprehensive technical overview of the this compound motif, delving into its multifaceted biological activities beyond its well-established role in opioid receptor modulation. We will explore its critical interactions with sigma receptors for neuroprotection, its function as a cornerstone for CCR5 antagonists in anti-HIV therapy, and its potential as a modulator of neurokinin receptors. Furthermore, this guide will touch upon its emerging applications as acetylcholinesterase inhibitors and calcium channel blockers. By synthesizing structure-activity relationships, detailing experimental protocols, and presenting quantitative data, this document aims to serve as an authoritative resource for researchers and professionals engaged in the design and development of novel therapeutics centered around this remarkable scaffold.

Introduction: The Rise of a Privileged Scaffold

The this compound nucleus, characterized by a piperidine ring substituted at the 1-position with a phenethyl group, is a cornerstone of modern medicinal chemistry. Its journey began with the pioneering work of Dr. Paul Janssen, leading to the synthesis of fentanyl in 1960.[1][2][3] This potent µ-opioid receptor agonist revolutionized anesthesia and pain management, showcasing the scaffold's ability to precisely orient functional groups for potent receptor interaction.[4][5][6] However, the true value of a privileged scaffold lies in its adaptability. The this compound core has proven to be far more than a one-target wonder, with subsequent research revealing its capacity to engage a diverse range of biological targets, leading to a renaissance in its application for non-opioid therapeutics. This guide will navigate the expansive biological landscape of this versatile scaffold, providing the technical insights necessary to harness its full potential.

The Opioid Landscape: The Genesis of the this compound Scaffold's Fame

The this compound scaffold is most famously associated with the 4-anilidopiperidine class of synthetic opioids, which includes fentanyl and its numerous potent analogues.[7][8]

Mechanism of Action in Opioid Receptors

Fentanyl and its derivatives primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems.[4][7] Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in a decrease in neuronal excitability and the perception of pain.

Structure-Activity Relationship (SAR) for Opioid Activity

Extensive SAR studies have elucidated the key structural features of the this compound scaffold required for potent MOR agonism.[7][8][9][10]

-

The Phenethyl Group: The 1-phenethyl substituent is crucial for high affinity and potency. Modifications to this group can significantly impact activity.

-

The 4-Anilido Group: The N-phenylpropanamide moiety at the 4-position of the piperidine ring is a critical pharmacophore. The orientation and electronic properties of the aniline ring and the nature of the acyl group are key determinants of potency. For instance, the cis-(+)-isomer of 3-methylfentanyl is significantly more potent than its cis-(-) counterpart, highlighting the importance of stereochemistry.[7]

-

Piperidine Ring Substitutions: Introduction of small alkyl groups, such as a methyl group at the 3-position of the piperidine ring, can dramatically increase potency, as seen in 3-methylfentanyl.[7][10]

Table 1: Comparative Analgesic Potency of Fentanyl and its Analogues

| Compound | Modification from Fentanyl | Analgesic Potency (ED50, mg/kg, mouse) | Potency Ratio (vs. Morphine) |

| Morphine | - | - | 1 |

| Fentanyl | - | 0.011 | ~100 |

| α-Methylfentanyl | Methyl group at α-position of phenethyl chain | 0.0085 | ~120 |

| 3-Methylfentanyl (cis-racemate) | Methyl group at 3-position of piperidine ring | 0.00058 | ~6700 |

| Acetylfentanyl | Acetyl group instead of propionyl group | - | - |

| p-Fluorofentanyl | Fluorine at para-position of aniline ring | - | - |

Data compiled from multiple sources.[7][10] Note that direct comparison of ED50 values across different studies should be done with caution due to variations in experimental conditions.

Beyond Analgesia: The Non-Opioid Frontier of the this compound Scaffold

The true versatility of the this compound scaffold is showcased in its ability to target a range of non-opioid receptors, opening up therapeutic avenues for a multitude of diseases.

Sigma Receptor Modulation: A Gateway to Neuroprotection

Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. They play a crucial role in regulating cellular stress responses and calcium signaling.[11] The this compound scaffold has been identified as a key pharmacophore for developing potent and selective σ1 receptor ligands.[11][12]

Sigma-1 receptor agonists have demonstrated significant neuroprotective effects in preclinical models of stroke, neurodegenerative diseases, and nerve injury. Their mechanism of action is multifaceted and includes:

-

Modulation of Calcium Homeostasis: By interacting with IP3 receptors, σ1 receptor agonists can regulate calcium release from the endoplasmic reticulum, preventing excitotoxicity.

-

Attenuation of Oxidative Stress: Activation of σ1 receptors can enhance the expression of antioxidant enzymes.

-

Reduction of Neuroinflammation: Sigma-1 receptor agonists can suppress the production of pro-inflammatory cytokines.

Diagram 1: Simplified Signaling Pathway of Sigma-1 Receptor-Mediated Neuroprotection

Caption: Sigma-1 receptor activation by this compound derivatives.

The structural requirements for high σ1 affinity in this compound derivatives differ from those for opioid activity. Key SAR insights include:

-

The N-substituent: While the phenethyl group is common, other substituents on the piperidine nitrogen can also confer high affinity.

-

The 4-substituent: A variety of substituents at the 4-position are tolerated and can influence selectivity over the σ2 receptor subtype. Aromatic and heteroaromatic groups are often found in potent ligands.

Table 2: Binding Affinities of Representative this compound Derivatives at Sigma Receptors

| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| Haloperidol | (Reference) | 2.6 | - | - |

| Benzylfentanyl | - | 322.1 | - | - |

| p-Fluorofentanyl | - | <1000 | - | - |

Data is illustrative and compiled from available literature.[12]

CCR5 Antagonism: A Strategy Against HIV

The C-C chemokine receptor type 5 (CCR5) is a GPCR that serves as a co-receptor for the entry of the most common strains of HIV into host cells.[13] Blocking this receptor is a validated therapeutic strategy for preventing HIV infection. The this compound scaffold has been successfully incorporated into potent and selective CCR5 antagonists.

CCR5 antagonists are allosteric inhibitors that bind to a pocket on the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with the receptor. This effectively blocks the fusion of the viral and cellular membranes, halting the viral life cycle at a very early stage.

Diagram 2: Mechanism of Action of this compound-based CCR5 Antagonists

Caption: Allosteric inhibition of HIV entry by CCR5 antagonists.

The development of potent CCR5 antagonists has revealed specific SAR for the this compound scaffold in this context. Key features often include:

-

Piperidine Substituents: The 4-position of the piperidine ring is typically substituted with a larger, often complex moiety that occupies the allosteric binding pocket of the receptor.

-

Phenethyl Group Modifications: Modifications to the phenethyl group can fine-tune potency and pharmacokinetic properties.

Neurokinin-1 (NK1) Receptor Antagonism: Broad Therapeutic Potential

The neurokinin-1 (NK1) receptor is a GPCR that is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide range of physiological and pathological processes, including pain, inflammation, depression, and emesis. The this compound scaffold has been utilized in the design of NK1 receptor antagonists.

NK1 receptor antagonists have shown therapeutic promise in:

-

Chemotherapy-induced nausea and vomiting (CINV): The approved drug aprepitant is an NK1 receptor antagonist.

-

Depression and Anxiety: The NK1 system is involved in stress and mood regulation.

-

Pain and Inflammation: Substance P is a key mediator of neurogenic inflammation and pain signaling.

Diagram 3: Simplified Signaling of the Neurokinin-1 Receptor

Caption: Inhibition of Substance P signaling by NK1 receptor antagonists.

Emerging Activities: Acetylcholinesterase Inhibition and Calcium Channel Blockade

Recent research has begun to explore the this compound scaffold for other biological targets, highlighting its continued potential for novel drug discovery.

-

Acetylcholinesterase (AChE) Inhibition: Some this compound derivatives have shown potent inhibitory activity against AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14][15][16] This makes them potential candidates for the treatment of Alzheimer's disease, where cholinergic deficits are a key pathological feature. SAR studies suggest that the N-benzylpiperidine moiety can be a key element for potent AChE inhibition.[16]

-

Calcium Channel Blockade: The this compound scaffold has also been incorporated into compounds that exhibit calcium channel blocking activity.[17][18][19][20][21] These compounds have the potential to be developed as antihypertensive agents or for other cardiovascular conditions.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of this compound derivatives.

In Vitro Radioligand Binding Assay for Receptor Affinity

This protocol describes a general method for determining the binding affinity (Ki) of a test compound for a specific receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand specific for the receptor (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for σ1 receptors).

-

Test compounds (this compound derivatives) at various concentrations.

-

Non-specific binding control (a high concentration of a known, unlabeled ligand for the receptor).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate additives).

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Cell membrane preparation

-

Radioligand at a concentration near its Kd

-

Test compound at varying concentrations (for total binding, add buffer instead of test compound; for non-specific binding, add the non-specific binding control).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 4: Workflow for a Competitive Radioligand Binding Assay

Caption: Step-by-step workflow of a radioligand binding assay.

In Vivo Mouse Hot Plate Test for Analgesia

This protocol describes the hot plate test, a common method for assessing the central analgesic activity of compounds in mice.

Materials:

-

Hot plate apparatus with adjustable temperature control and a timer.

-

Male or female mice (e.g., Swiss Webster or C57BL/6).

-

Test compound (this compound derivative) dissolved in a suitable vehicle.

-

Positive control (e.g., morphine).

-

Vehicle control.

Procedure:

-

Acclimatization: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and start the timer. Record the latency (in seconds) for the mouse to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

-

Drug Administration: Administer the test compound, positive control, or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Synthesis Strategies for this compound Scaffolds

The synthesis of this compound derivatives is a well-established area of organic chemistry. The classical Siegfried method for fentanyl synthesis provides a foundational approach.[2][3]

Scheme 1: The Siegfried Method for Fentanyl Synthesis

This method involves a two-step process starting from N-phenethyl-4-piperidone (NPP):

-

Reductive Amination: NPP is reacted with aniline in the presence of a reducing agent, such as sodium borohydride, to form 4-anilino-N-phenethylpiperidine (ANPP).[2][3]

-

Acylation: ANPP is then acylated with propionyl chloride to yield fentanyl.[2][3]

This general strategy can be adapted to create a wide variety of analogs by using different anilines, acylating agents, and by modifying the N-phenethyl group.

For creating diverse libraries of this compound scaffolds, multi-component reactions and modern synthetic methodologies are being increasingly employed to allow for the rapid generation of novel compounds with diverse functional groups.[22]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged motif in drug discovery. Its journey from a key component of potent opioids to a versatile platform for targeting a wide range of non-opioid receptors is a testament to its remarkable chemical and biological plasticity. The continued exploration of this scaffold is likely to yield novel therapeutics for a host of challenging diseases. Future research will undoubtedly focus on:

-

Expanding the Target Space: Investigating the interaction of the this compound scaffold with other, less explored biological targets.

-

Developing Subtype-Selective Ligands: Fine-tuning the scaffold to achieve high selectivity for specific receptor subtypes, thereby minimizing off-target effects.

-

Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as oral bioavailability, metabolic stability, and brain penetration.

-

Multi-target Drug Design: Leveraging the scaffold's promiscuity to design single molecules that can modulate multiple targets simultaneously for the treatment of complex diseases.

The this compound scaffold, with its rich history and immense potential, will undoubtedly remain a focal point of innovation in medicinal chemistry for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-ANPP - Wikipedia [en.wikipedia.org]

- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 4. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its 1-substituted a… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity of fentanyl and its derivatives for the σ1-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as Schedule II Controlled Substances; Correction [federalregister.gov]

- 14. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thescipub.com [thescipub.com]

- 20. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The 4-Phenethylpiperidine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 4-Phenethylpiperidine Core

The this compound scaffold is a cornerstone in medicinal chemistry, particularly in the development of potent analgesics. Its intrinsic ability to interact with the mu-opioid receptor (MOR) has led to the creation of some of the most powerful pain management agents known, most notably fentanyl and its extensive family of analogs.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, offering a detailed analysis of how molecular modifications influence their pharmacological profile. We will delve into the causality behind experimental choices in analog design, present detailed methodologies for their evaluation, and visualize the complex interplay of structure, function, and signaling.

The core structure, N-phenyl-1-(2-phenylethyl)piperidin-4-amine, serves as a versatile template for chemical modification at several key positions, each offering a unique opportunity to modulate affinity, efficacy, and selectivity for opioid receptors.[2] Understanding these nuances is critical for the rational design of novel therapeutics with improved safety profiles, such as those that might mitigate the severe side effects associated with classical opioids, including respiratory depression and dependence.[1]

The Primary Target: Mu-Opioid Receptor Signaling

The pharmacological effects of this compound analogs are primarily mediated through their interaction with the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1] Upon agonist binding, the MOR undergoes a conformational change that triggers intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels.[3] This ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, producing the desired analgesic effect.

However, MOR activation also initiates a second major signaling pathway involving β-arrestin. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the activation of distinct downstream signaling pathways that have been implicated in the adverse effects of opioids, such as respiratory depression and tolerance.[4] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of modern opioid research, with the goal of developing G-protein biased agonists that retain analgesic efficacy while minimizing β-arrestin-mediated side effects.

Caption: Mu-Opioid Receptor Signaling Pathways.

Dissecting the SAR of this compound Analogs

The pharmacological profile of this compound analogs can be systematically explored by considering modifications at four key regions of the molecule: the piperidine ring, the N-phenethyl group, the 4-anilino group, and the N-acyl substituent.

Modifications of the Piperidine Ring

Substitutions on the piperidine ring have a profound impact on the potency and duration of action of these analogs.

-

Position 3: The introduction of a methyl group at the 3-position of the piperidine ring, as seen in 3-methylfentanyl, can significantly increase potency. The stereochemistry at this position is crucial, with the cis-isomer generally being more potent than the trans-isomer. However, groups larger than a methyl group at this position tend to severely reduce analgesic potency, suggesting that steric hindrance plays a critical role.[5] The introduction of a polar group, such as a 3-carbomethoxy group, can decrease the duration of action, likely by altering the pharmacokinetic properties of the molecule.[5]

-

Position 4: Substitutions at the 4-position of the piperidine ring also significantly influence activity, primarily through steric effects.[5] The introduction of a carbomethoxy group at this position, as in carfentanil, results in a massive increase in potency.[6] Similarly, a methoxymethyl group, found in sufentanil, also enhances potency compared to fentanyl.[6]

The Role of the N-Phenethyl Group

The N-phenethyl group is a critical pharmacophoric element for high-affinity binding to the mu-opioid receptor.

-

Length and Aromaticity: Replacement of the N-phenethyl group with shorter alkyl chains or a benzyl group leads to a dramatic decrease in activity.[7] The aromatic ring of the phenethyl group is thought to engage in important hydrophobic interactions within a sub-pocket of the receptor.[6] However, replacement of the phenyl ring with other aromatic systems, such as a thiophene ring (as in thiofentanyl), can maintain or even enhance potency.[8]

-

Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the phenethyl group can modulate activity, though the effects are generally less pronounced than changes to the core scaffold.

The 4-Anilino Group and N-Acyl Substituent

The 4-anilino group and its N-acyl substituent are crucial for the agonist activity of these compounds.

-

The Anilino Nitrogen: The nitrogen of the anilino group is a key hydrogen bond acceptor and its acylation is essential for potent agonist activity. The precursor, 4-anilino-N-phenethylpiperidine (4-ANPP), is not psychoactive.[9]

-

The N-Acyl Group: The nature of the N-acyl group is a major determinant of potency. The N-propanoyl group of fentanyl provides high potency. Shorter acyl chains, such as the N-acetyl group in acetylfentanyl, generally result in lower potency, while longer or bulkier acyl groups can also decrease activity.[3] This suggests an optimal size and shape for the acyl group to fit into its binding pocket on the receptor.

Quantitative SAR Data

The following table summarizes the binding affinities (Ki) of a selection of this compound analogs for the mu (µ), delta (δ), and kappa (κ) opioid receptors, illustrating the impact of structural modifications on potency and selectivity.

| Compound | R1 (N-substituent) | R2 (Piperidine 3-position) | R3 (Piperidine 4-position) | R4 (N-Acyl Group) | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) | µ/δ Selectivity | µ/κ Selectivity | Reference |

| Fentanyl | Phenethyl | H | H | Propanoyl | 1.23 | >10,000 | >10,000 | >8130 | >8130 | [10] |

| Lofentanil | Phenethyl | cis-Methyl | Carbomethoxy | Propanoyl | 0.07 | 18.2 | 3.5 | 260 | 50 | [9] |

| R30490 | Phenethyl | H | Carbomethoxy | Propanoyl | 0.05 | 1000 | 1000 | 20,000 | 20,000 | [9] |

| Sufentanil | 2-(2-Thienyl)ethyl | H | Methoxymethyl | Propanoyl | 0.15 | 16.5 | 18.5 | 110 | 123 | [9] |

| Alfentanil | 1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl] | H | Methoxymethyl | Propanoyl | 1.1 | 1300 | 1600 | 1182 | 1455 | [9] |

Experimental Protocols

Synthesis of Fentanyl from N-phenethyl-4-piperidinone (NPP)

The synthesis of fentanyl is a well-established process, often proceeding through the key intermediate 4-anilino-N-phenethylpiperidine (4-ANPP).[9][11]

Caption: General Synthetic Workflow for Fentanyl.

Step 1: Reductive Amination of NPP to form 4-ANPP

-

To a solution of N-phenethyl-4-piperidinone (NPP) in a suitable solvent (e.g., dichloroethane), add aniline.

-

Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-ANPP.

Step 2: Acylation of 4-ANPP to form Fentanyl

-

Dissolve 4-ANPP in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a base, such as triethylamine or pyridine.

-

Add propionyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude fentanyl by recrystallization or column chromatography.

Radioligand Displacement Binding Assay for Opioid Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound for opioid receptors using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]diprenorphine, a non-selective antagonist)

-

Unlabeled test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM naloxone or DAMGO)

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Brandel cell harvester (or similar filtration apparatus)

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes (typically 20-50 µg of protein per well), and the radiolabeled ligand at a concentration near its Kd.

-

Add the serially diluted test compounds to the appropriate wells.

-

For the determination of total binding, add only the assay buffer, membranes, and radioligand.

-

For the determination of non-specific binding, add the assay buffer, membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM naloxone).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the GF/B filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.

Materials:

-

Cell membranes expressing the opioid receptor of interest

-

[³⁵S]GTPγS

-

GDP

-

Test agonist compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding control (unlabeled GTPγS)

Procedure:

-

Prepare serial dilutions of the test agonist compounds.

-

In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in their inactive state), and the test agonist at various concentrations.

-

Pre-incubate the plate at 30°C for a short period.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through GF/C filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold remains a remarkably fertile ground for the discovery and development of novel opioid receptor modulators. A deep understanding of the structure-activity relationships governing the interaction of these analogs with opioid receptors is paramount for the design of safer and more effective analgesics. The principles outlined in this guide, from the nuanced effects of subtle molecular modifications to the practical application of key bioassays, provide a robust framework for researchers in this field.

Future research will undoubtedly continue to focus on the development of biased agonists that selectively activate G-protein signaling pathways while minimizing β-arrestin recruitment. This approach holds the promise of separating the desired analgesic effects from the life-threatening side effects that have fueled the ongoing opioid crisis. Furthermore, a more comprehensive exploration of the SAR at delta and kappa opioid receptors may unveil novel polypharmacological agents with unique therapeutic profiles. The continued application of rational drug design, guided by a thorough understanding of SAR, will be instrumental in shaping the future of pain management.

References

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. 4-ANPP - Wikipedia [en.wikipedia.org]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological profiles of fentanyl analogs at mu, delta and kappa opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 11. Radioligand-binding studies [bio-protocol.org]

The 4-Phenethylpiperidine Core: A Privileged Scaffold in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenethylpiperidine scaffold is a cornerstone in the architecture of centrally acting therapeutics. Initially rising to prominence with the synthesis of fentanyl, its unique conformational flexibility and ideal physicochemical properties have established it as a "privileged scaffold," capable of interacting with a multitude of Central Nervous System (CNS) targets. This guide provides a comprehensive exploration of the this compound core, delving into its synthesis, multifaceted pharmacology at key CNS receptors, and the critical structure-activity relationships that govern its therapeutic potential. We will examine its pivotal role in the development of potent analgesics, its emerging utility in targeting neuropsychiatric disorders, and the experimental methodologies essential for its characterization.

The Architectural Significance of the this compound Core

The this compound moiety consists of a piperidine ring N-substituted with a phenethyl group. This structure confers a high degree of lipophilicity, facilitating passage across the blood-brain barrier—a critical prerequisite for any CNS-acting agent.[1] Its true power, however, lies in its conformational adaptability. The flexible phenethyl group and the piperidine ring can adopt various spatial orientations, allowing derivatives to bind with high affinity to topographically diverse receptor binding pockets.

This versatility has been most famously exploited in the 4-anilidopiperidine class of synthetic opioids, where fentanyl is the prototype.[1][2][3][4] However, the scaffold's utility extends far beyond opioid receptors, with derivatives showing significant activity at sigma, dopamine, and serotonin receptors, making it a highly valuable starting point for modern CNS drug discovery campaigns.

Medicinal Chemistry: Synthesis and Structural Refinements

Core Synthesis Strategies

The synthesis of the this compound core and its derivatives is a well-established process in medicinal chemistry. The most common and historically significant approach, often referred to as the Siegfried method, involves a two-step process starting from N-phenethyl-4-piperidone (NPP).[5][6]

Step 1: Reductive Amination to form 4-Anilino-N-phenethylpiperidine (4-ANPP) The foundational step is the reductive amination of NPP with aniline.[5][6] This reaction forms the crucial C4-N bond, introducing the aniline moiety that is critical for the activity of many derivatives.

-

Causality: The choice of a reducing agent is critical. Sodium borohydride or similar hydride donors are effective for converting the intermediate imine/enamine to the stable secondary amine, 4-ANPP.[6] The reaction conditions are typically mild, preserving the integrity of the core structure.

Step 2: Acylation to Yield Final Product (e.g., Fentanyl) The secondary amine of the 4-ANPP intermediate is then acylated.[5][6][7] For the synthesis of fentanyl, 4-ANPP is reacted with propionyl chloride or propanoic anhydride.[5][6]

-

Causality: This acylation step is pivotal for modulating the pharmacological profile. The nature of the acyl group directly influences receptor affinity and potency. The propanamide group in fentanyl, for instance, is optimal for µ-opioid receptor (MOR) binding.[2][3][4]

Below is a generalized workflow for the synthesis and initial screening of novel this compound analogs.

Caption: General workflow for synthesis and screening of this compound analogs.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives can be finely tuned by chemical modifications at several key positions.

-

Piperidine Ring (Position 3 & 4): Substitutions on the piperidine ring itself have a profound impact on potency and selectivity.

-

Position 3: Introducing groups larger than a methyl at the 3-position of the piperidine ring generally reduces analgesic potency.[2][3][4] This suggests that steric hindrance in this region interferes with optimal receptor binding, likely at the µ-opioid receptor.[2][3]

-

Position 4: The substituent at the 4-position is critical. In the fentanyl series, the anilido nitrogen and the propanamide side chain are essential for high-affinity MOR binding.[4]

-

-

N-Phenethyl Group: The phenethyl substituent is a key pharmacophoric element for interaction with multiple CNS receptors. Modifications to the phenyl ring can modulate affinity and selectivity.

-

4-Anilido Group: For opioid agonists, the N-phenylpropanamide group is a classic feature. Replacing the propionyl group with other functionalities (e.g., acetyl, furanyl) creates various fentanyl analogs with differing potencies.[7]

| Compound | Modification | Primary Target(s) | Potency (Relative to Morphine) |

| Fentanyl | N-propanoyl-N-phenyl amine at C4 | µ-Opioid Receptor (Agonist) | ~100x |

| Acetylfentanyl | N-acetyl-N-phenyl amine at C4 | µ-Opioid Receptor (Agonist) | ~15x |

| (±)-NFEPP | 3-fluoro on piperidine ring | pH-sensitive µ-Opioid Receptor (Agonist) | N/A (Targets acidified tissue)[8] |

| AC927 | Unsubstituted piperidine | Sigma-1 & Sigma-2 Receptors | N/A (Receptor Ligand)[9] |

| PPBP | 4-phenylbutyl on piperidine N | Sigma-1 Receptor (Ligand) | N/A (Neuroprotective)[10] |

Pharmacology: A Multi-Receptor Engagement Profile

The this compound core is a versatile key that can unlock several important CNS receptor locks.

Opioid Receptor Modulation

The most well-characterized activity of this scaffold is its interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[11] Fentanyl and its analogs are potent MOR agonists.[1][12]

-

Mechanism of Action: As agonists, they bind to and activate MORs, which are Gi/o-coupled G-protein coupled receptors (GPCRs).[11] This activation leads to:

-

Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP).

-

Opening of inwardly rectifying potassium channels, causing hyperpolarization and reduced neuronal excitability.

-

Closing of voltage-gated calcium channels, inhibiting the release of neurotransmitters like substance P.

-

The net effect of these actions is a powerful analgesic and sedative response.[11][13]

Caption: Simplified signaling pathway of µ-opioid receptor activation by a fentanyl analog.

Sigma Receptor Engagement

The this compound scaffold is also prevalent in ligands for sigma receptors (σ1 and σ2).[9] These receptors are not classic GPCRs but are unique intracellular chaperone proteins, particularly enriched in the endoplasmic reticulum.[9][14]

-

Mechanism of Action: Sigma-1 receptor ligands can modulate a host of downstream signaling events, including intracellular calcium signaling and the activity of other receptors and ion channels.[9][14][15] This modulatory role makes them attractive targets for various CNS disorders.

-

Neuroprotection: Ligands like 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) have demonstrated neuroprotective effects in models of ischemia, though this appears to be independent of modulating dopamine accumulation.[10]

-

Substance Abuse: The selective sigma receptor ligand AC927 has been shown to attenuate the behavioral effects of psychostimulants like cocaine and methamphetamine, suggesting a role for sigma receptors in the pharmacology of addiction.[9]

-

Dopamine and Serotonin Receptor Interactions

Certain structural classes incorporating the piperidine core show significant affinity for dopamine and serotonin receptors. While the classic 4-anilidopiperidines are primarily opioidergic, other derivatives have been designed as potent dopamine D2 and D4 receptor antagonists.[16][17][18]

-

Therapeutic Potential: This activity is highly relevant for treating neuropsychiatric disorders.

Therapeutic Applications and Future Directions

The versatility of the this compound core has led to its incorporation into drugs for a range of CNS conditions.

-

Analgesia: This remains the most significant application, with fentanyl and its analogs being mainstays in anesthesia and the management of severe pain.[1][20] The development of peripherally restricted or pH-sensitive agonists like NFEPP aims to provide pain relief without the typical CNS side effects.[8]

-

Neuropsychiatric Disorders: The ability to target dopamine, serotonin, and sigma receptors makes this scaffold a promising platform for developing novel antipsychotics, antidepressants, and anxiolytics.[19][21]

-

Neurodegenerative Diseases: The neuroprotective and neuromodulatory functions of sigma-1 receptor ligands suggest potential applications in conditions like Parkinson's disease, Alzheimer's disease, and ischemic stroke.[10][22]

The future of drug discovery with this core lies in designing ligands with greater receptor selectivity or with precisely tailored polypharmacology to address complex CNS diseases. The development of biased agonists, which preferentially activate G-protein signaling over β-arrestin pathways, is a particularly exciting frontier for developing safer opioid analgesics.

Key Experimental Protocols

Characterizing novel this compound derivatives requires a standardized set of in vitro and in vivo assays.

Protocol: Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.

-

Preparation: Prepare cell membrane homogenates from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

-

Reaction Mixture: In a 96-well plate, add:

-

50 µL of membrane homogenate.

-

25 µL of [³H]-DAMGO (a selective MOR radioligand) at a final concentration of ~1 nM.

-

25 µL of varying concentrations of the test compound.

-

For non-specific binding control wells, add a high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Functional Assay for Receptor Agonism

This assay measures the functional activation of a Gi/o-coupled receptor by a test compound.

-

Preparation: Use the same membrane preparation as in the binding assay.

-

Reaction Mixture: In a 96-well plate, add:

-

50 µL of membrane homogenate.

-

20 µL of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) at a final concentration of ~0.1 nM.

-

10 µL of GDP (to ensure the G-protein is in its inactive state) at a final concentration of ~10 µM.

-

20 µL of varying concentrations of the test compound.

-

-

Incubation: Incubate at 30°C for 60 minutes. Receptor activation by an agonist will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Harvesting & Counting: Harvest and count using the same method as the radioligand binding assay.

-

Data Analysis: Plot the [³⁵S]GTPγS binding against the log concentration of the test compound to generate a dose-response curve. From this, determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

Conclusion

The this compound core is a testament to the power of a privileged scaffold in medicinal chemistry. Its simple yet elegant structure provides the ideal foundation for developing CNS-penetrant drugs with high affinity for a diverse range of targets. From the potent analgesia of the fentanyl class to the neuromodulatory potential of sigma receptor ligands, this core continues to be a source of significant clinical agents and promising research candidates. A deep understanding of its synthesis, SAR, and multi-receptor pharmacology is essential for any scientist working to develop the next generation of therapies for complex CNS disorders.

References

- 1. novapublishers.com [novapublishers.com]

- 2. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-ANPP - Wikipedia [en.wikipedia.org]

- 6. ajrconline.org [ajrconline.org]

- 7. ussc.gov [ussc.gov]

- 8. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. painphysicianjournal.com [painphysicianjournal.com]

- 13. opcw.org [opcw.org]

- 14. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. | BioWorld [bioworld.com]

- 20. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. ricerca.uniba.it [ricerca.uniba.it]

A Guide to the Spectroscopic Characterization of 4-Phenethylpiperidine: An In-depth Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize the chemical structure of 4-phenethylpiperidine. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectroscopic data for this compound. By examining the constituent structural fragments and analogous molecules, this guide offers a robust framework for the structural elucidation of this compound, serving as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction to this compound

This compound is a chemical compound featuring a piperidine ring substituted at the 4-position with a phenethyl group. Its structure is of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide range of pharmaceuticals. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and quality control in synthetic and developmental pipelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl ring, the ethyl linker, and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the magnetic anisotropy of the phenyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl (ortho, meta, para) | 7.15 - 7.30 | Multiplet | 5H |

| Piperidine (2-H, 6-H, axial & equatorial) | 2.50 - 3.10 | Multiplet | 4H |

| Phenethyl (-CH₂-Ph) | 2.55 - 2.65 | Triplet | 2H |

| Phenethyl (Pip-CH₂-) | 1.55 - 1.65 | Triplet | 2H |

| Piperidine (3-H, 5-H, axial & equatorial) | 1.60 - 1.80 | Multiplet | 4H |

| Piperidine (4-H) | 1.40 - 1.55 | Multiplet | 1H |

| Piperidine (N-H) | ~1.5 (variable) | Broad Singlet | 1H |

Causality of Predictions:

-

Phenyl Protons: These protons are expected in the aromatic region (7.15-7.30 ppm) as a complex multiplet due to small differences in their chemical environments.

-

Piperidine Protons (2-H, 6-H): These protons are adjacent to the nitrogen atom and are therefore deshielded, appearing at a lower field (2.50-3.10 ppm) compared to other piperidine protons.

-

Phenethyl Protons: The methylene group attached to the phenyl ring (-CH₂-Ph) will be slightly deshielded by the aromatic ring, while the methylene group attached to the piperidine ring (Pip-CH₂-) will be in a more aliphatic environment.

-

N-H Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl (C, ipso) | ~143 |

| Phenyl (CH, ortho, meta, para) | 126 - 129 |

| Piperidine (C-2, C-6) | ~47 |

| Piperidine (C-3, C-5) | ~33 |

| Piperidine (C-4) | ~38 |

| Phenethyl (-CH₂-Ph) | ~34 |

| Phenethyl (Pip-CH₂-) | ~39 |

Causality of Predictions:

-

Aromatic Carbons: The aromatic carbons will appear in the typical downfield region (126-143 ppm).

-

Piperidine Carbons: The carbons of the piperidine ring will be in the aliphatic region, with C-2 and C-6 being the most downfield due to their proximity to the nitrogen.

-

Phenethyl Carbons: The two methylene carbons of the phenethyl group will have distinct chemical shifts.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the phenyl ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, sharp |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to weak (multiple bands) |

| C-H Bend (aromatic, out-of-plane) | 690 - 900 | Strong |

Causality of Predictions:

-

N-H Stretch: The presence of a secondary amine is indicated by a characteristic absorption in the 3300-3500 cm⁻¹ region.[1][2][3]

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.[4]

-

Aromatic C=C Stretches: The phenyl group will exhibit several characteristic bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bends: Strong out-of-plane bending absorptions are expected in the fingerprint region, which can sometimes give clues about the substitution pattern of the aromatic ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid: If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR: Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (C₁₃H₁₉N), the nominal molecular weight is 189 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 189, and several characteristic fragment ions.

Predicted Fragmentation Pathways:

-

Alpha-Cleavage: The most favorable cleavage for amines is the C-C bond adjacent to the nitrogen atom (alpha-cleavage). In the piperidine ring, this would lead to the loss of a hydrogen radical or the opening of the ring.

-

Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons is highly probable, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. This is a very common fragmentation for compounds containing a phenethyl group.

-

Loss of the Phenethyl Group: Cleavage of the bond between the piperidine ring and the phenethyl group would result in a fragment at m/z 84 (piperidine ring fragment) and a fragment at m/z 105 (phenethyl radical, which is less likely to be observed as a cation).

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 189 | [M]⁺˙ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

Visualization of Predicted Fragmentation:

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, a gas chromatography-mass spectrometry (GC-MS) system is ideal.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of approximately m/z 40-400 to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Comparison with spectral libraries can also be performed, though a match is unlikely if the spectrum is not in the database.

Integrated Spectroscopic Analysis for Structural Confirmation

The definitive structural elucidation of this compound would rely on the synergistic interpretation of all three spectroscopic techniques.

Caption: Workflow for the integrated spectroscopic confirmation of this compound.

The process would be as follows:

-

MS would confirm the molecular weight of 189 amu and suggest the presence of a phenethyl group through the prominent m/z 91 fragment.

-

IR would identify the key functional groups: a secondary amine (N-H stretch), aromatic C-H, and aliphatic C-H bonds.

-

¹³C NMR would show the correct number of carbon atoms and their general electronic environment (aromatic vs. aliphatic).

-

¹H NMR would provide the final, detailed picture, showing the connectivity of all the protons and confirming the 4-substituted piperidine ring and the phenethyl substituent.

By combining the information from these techniques, a researcher could confidently confirm the synthesis and purity of this compound.

References

initial screening of 4-phenethylpiperidine derivative libraries

An In-depth Technical Guide to the Initial Screening of 4-Phenethylpiperidine Derivative Libraries

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent bio-active agents, most notably the fentanyl class of opioid analgesics[1][2]. The inherent versatility of this scaffold allows for extensive chemical modification, leading to the generation of large derivative libraries with diverse pharmacological profiles[3][4]. The effective screening of these libraries is paramount for identifying novel therapeutic leads, understanding structure-activity relationships (SAR), and flagging potentially hazardous compounds. This guide provides a comprehensive, field-proven framework for the initial screening cascade, from primary high-throughput screening (HTS) to early Absorption, Distribution, Metabolism, and Excretion/Toxicology (ADME/Tox) profiling. We will delve into the causality behind experimental choices, provide detailed protocols, and outline a self-validating system to ensure data integrity and accelerate drug discovery programs.

Strategic Framework: The Screening Cascade

A tiered or cascaded approach is the most resource-effective strategy for navigating a large chemical library. This methodology is designed to rapidly eliminate inactive compounds and systematically triage "hits" through progressively more complex and biologically relevant assays. The goal is not merely to find active compounds, but to identify those with the most promising therapeutic potential.

Library Design and Curation

The quality of the screening library is a primary determinant of the campaign's success. A this compound library should be curated based on several criteria:

-

Structural Diversity: Modifications should explore key regions of the scaffold, including the piperidine ring, the phenethyl group, the N-acyl group, and the N-phenyl group, to broadly cover the relevant chemical space[2].

-

Physicochemical Properties: Compounds should adhere to established "drug-likeness" filters (e.g., Lipinski's Rule of Five) to increase the probability of favorable downstream ADME properties[5]. Tools for predicting properties like solubility and lipophilicity should be used during the design phase[6].

-

Purity and Integrity: Each compound must have a high degree of purity (typically >95%) and its structure must be confirmed. Compound integrity and solubility in the carrier solvent (usually DMSO) must be verified before screening begins[5].

The Logic of the Cascade

The screening cascade is a funneling process. A large number of compounds are assessed in a cost-effective primary screen, with subsequent, more resource-intensive assays reserved for a dwindling number of validated hits.

Caption: A typical screening cascade for a focused chemical library.

Target Class Considerations: G-Protein Coupled Receptors (GPCRs)

The this compound scaffold is renowned for its interaction with GPCRs, particularly opioid receptors[1][7]. GPCRs are the most common target in drug discovery, representing the target for over 30% of FDA-approved drugs[8]. Upon activation by a ligand, they trigger complex intracellular signaling cascades, primarily through two major pathways: G-protein-dependent signaling and β-arrestin-dependent signaling[7][9]. Understanding this dual-pathway signaling is critical, as "biased agonists"—ligands that preferentially activate one pathway over the other—are a key area of research for developing safer therapeutics (e.g., opioid analgesics with reduced side effects)[10].

Caption: Simplified GPCR signaling pathways relevant to opioid receptors.

The Primary Screening Campaign: High-Throughput Hit Identification

The primary screen is designed for speed and scalability, testing every compound in the library at a single, high concentration (typically 10-20 µM) to identify any molecule with activity at the target.[5][11]

Assay Selection: Functional Cell-Based Assays

For GPCRs, functional cell-based assays are preferred over simple binding assays because they provide information on the compound's efficacy (i.e., whether it is an agonist, antagonist, or modulator).[8]

-

Calcium Mobilization Assays: Many opioid receptors couple through Gαq (or a promiscuous G-protein) to mobilize intracellular calcium upon agonist stimulation[12]. These assays are readily amenable to HTS using fluorescence plate readers (e.g., FLIPR) and calcium-sensitive dyes. They are robust, cost-effective, and provide a rapid readout of receptor activation.[13]

-

cAMP Assays: Opioid receptors primarily couple to Gαi/o, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[10]. HTRF (Homogeneous Time-Resolved Fluorescence) based cAMP assays are highly sensitive and widely used, though they can be more expensive than calcium assays.[10]

-

Membrane Potential Assays: Activation of Gαi/o-coupled receptors like the μ-opioid receptor (MOPr) can lead to the opening of G-protein-gated inwardly rectifying K+ (GIRK) channels, causing membrane hyperpolarization[14][15]. This change can be measured using fluorescent membrane potential-sensitive dyes, offering a direct readout of a key physiological event.[14]

For our purposes, a calcium mobilization assay represents an ideal primary screen due to its high throughput, robust signal window, and cost-effectiveness.

Detailed Protocol: HTS Calcium Mobilization Assay

This protocol is designed for a 384-well plate format using a cell line stably expressing the target GPCR (e.g., human μ-opioid receptor).

Materials:

-

HEK293 or CHO cells stably expressing the target receptor (e.g., ChemiSCREEN™ from Millipore)[12].

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit).

-

Compound plates: 384-well plates with library compounds diluted to 4x final concentration in Assay Buffer.

-

Fluorescence imaging plate reader (FLIPR, FlexStation, or similar).

Methodology:

-

Cell Plating: Seed cells into black-walled, clear-bottom 384-well assay plates at a density that will yield a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: The next day, remove the culture medium. Add 20 µL of the prepared calcium dye solution to each well.

-

Incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂, protected from light, to allow for dye uptake.

-

Compound Addition & Reading:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to measure fluorescence intensity (e.g., Ex: 485 nm, Em: 525 nm) every second for 120 seconds.

-

After establishing a stable baseline reading for ~15-20 seconds, the instrument will automatically add 10 µL of compound from the compound plate to the cell plate.

-

Continue reading fluorescence for the remainder of the time to capture the kinetic response of calcium mobilization.

-

-

Data Analysis: The primary response is measured as the maximum fluorescence signal minus the baseline signal. This response is then normalized to controls on each plate (e.g., 0% activation for vehicle control, 100% activation for a known potent agonist).

Hit Identification

A "hit" is a compound that elicits a response greater than a pre-defined threshold. This is typically calculated using the mean and standard deviation (SD) of the vehicle control wells. A common hit threshold is Mean(vehicle) + 3*SD(vehicle) . Compounds meeting this criterion are selected for the next phase.

Secondary Screening and Hit Validation

The goal of this phase is to confirm the activity of primary hits, eliminate false positives, and accurately determine their potency.[11]

Orthogonal Assays and Potency Determination

It is crucial to use an orthogonal assay—one that relies on a different technology or measures a different biological endpoint—to confirm activity.[16] This ensures the observed effect is not an artifact of the primary assay format (e.g., compound auto-fluorescence). If the primary screen was a calcium assay, a cAMP inhibition assay is an excellent orthogonal choice as it measures a more proximal Gαi/o signaling event.[10]

In this step, hits are tested across a range of concentrations (typically an 8- to 10-point half-log dilution series) to generate a dose-response curve and determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists).

Detailed Protocol: HTRF cAMP Inhibition Assay

Materials:

-

HEK293 or CHO cells stably expressing the target receptor.

-

cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).

-

Forskolin (an adenylyl cyclase activator).

-

Validated hit compounds in a dose-response format.

Methodology:

-

Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.

-

Compound Plating: Add 5 µL of each compound dilution to the wells of a 384-well low-volume white plate.

-

Cell Addition: Add 5 µL of the cell suspension to each well containing the compound. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Stimulation: Add 5 µL of forskolin solution (at a concentration that gives ~80% of the maximal cAMP response, e.g., EC₈₀) to all wells except the negative control. Incubate for 30 minutes at room temperature.

-

Detection:

-

Add 5 µL of the HTRF detection reagent mix (containing cAMP-d2 and anti-cAMP-cryptate) to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm. The ratio of these signals is used to determine the cAMP concentration.

-

Data Analysis: Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the forskolin-stimulated cAMP production).

Data Presentation: Hit Progression Summary

Validated hits should be summarized in a table for clear comparison and prioritization.

| Compound ID | Primary Screen (% Activation @ 10 µM) | Secondary Screen (cAMP IC₅₀, nM) | Chemical Scaffold |

| PPD-001 | 98.5 | 25.3 | 4-Anilinopiperidine |

| PPD-002 | 85.2 | 150.1 | 4-Anilinopiperidine |

| PPD-003 | 15.1 (Inactive) | >10,000 | 4-Anilinopiperidine |

| PPD-004 | 92.3 | 8.7 | N-Acyl Variant |

| PPD-005 | 95.6 | 11.2 | Phenethyl Ring Variant |

Early Stage ADME/Tox Profiling

Assessing the ADME and toxicology properties of validated hits early is critical to reduce the risk of late-stage attrition.[17][18] This phase provides a preliminary "drug-likeness" profile, guiding which chemical series to prioritize for lead optimization.[19][20]

Key In Vitro Assays

-

Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes (cytochrome P450s). This is typically done using liver microsomes or hepatocytes. Low stability can indicate poor in vivo exposure.[6]

-

Cytotoxicity: Measures the general toxicity of a compound to cells. High cytotoxicity is a red flag for non-specific effects.[20]

-

hERG Channel Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias, making it a mandatory safety screen.[19]

Detailed Protocol: In Vitro Microsomal Stability Assay

Materials:

-

Pooled human liver microsomes (HLM).

-

NADPH regenerating system.

-

Phosphate buffer (pH 7.4).

-

Test compounds and positive control (e.g., Verapamil).

-

Acetonitrile with an internal standard for reaction quenching.

-

LC-MS/MS system for analysis.

Methodology:

-

Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-warm to 37°C.

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples using LC-MS/MS to quantify the amount of parent compound remaining at each time point.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).

Data Presentation: Early ADME/Tox Summary

| Compound ID | cAMP IC₅₀ (nM) | Microsomal t₁/₂ (min) | Cytotoxicity (HepG2 CC₅₀, µM) | hERG IC₅₀ (µM) |

| PPD-001 | 25.3 | 45 | > 50 | 15.2 |

| PPD-004 | 8.7 | < 5 | > 50 | 2.1 |

| PPD-005 | 11.2 | > 60 | 35.5 | > 30 |

Interpretation:

-

PPD-001: Shows a good balance of potency and initial safety/stability.

-

PPD-004: Highly potent but has very poor metabolic stability and a potential hERG liability. This compound may be deprioritized or require significant chemical modification.

-

PPD-005: Shows the best overall profile with high potency, excellent stability, and a clean safety profile, making it a high-priority candidate for further development.

Conclusion